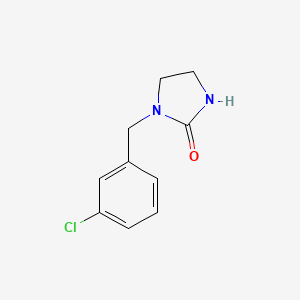

1-(3-Chlorobenzyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBAZKSTBCFLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896683-64-0 | |

| Record name | 1-(3-chlorobenzyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 3 Chlorobenzyl Imidazolidin 2 One

Detailed Mechanistic Pathways of Imidazolidin-2-one Formation

The synthesis of the imidazolidin-2-one core can be achieved through several strategic approaches, each involving distinct mechanistic pathways. The most common methods include the cyclization of linear urea (B33335) precursors, the carbonylation of 1,2-diamines, and the diamination of alkenes. nih.govmdpi.com

One well-documented pathway involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)urea derivatives. nih.gov The reaction is initiated by protonation, leading to the formation of key cationic intermediates that drive the ring-closure. Another significant strategy is the intramolecular hydroamination of unsaturated ureas, such as N-allyl or N-propargyl ureas, which can be catalyzed by bases or transition metals. mdpi.comacs.org Furthermore, palladium-catalyzed carboamination reactions of N-allylureas with aryl halides represent a powerful method for constructing substituted imidazolidin-2-ones, forming both a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov

Table 1: Selected Synthetic Routes to the Imidazolidin-2-one Core

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Primary Intermediate Type | Ref. |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | N-(2,2-Dialkoxyethyl)ureas | Brønsted or Lewis Acids (e.g., TFA) | Iminium Ion | nih.gov |

| Carbonylation | 1,2-Diamines | Phosgene (B1210022), CDI, CO₂, Dialkyl Carbonates | Carbamate / Isocyanate | mdpi.comnih.gov |

| Intramolecular Hydroamidation | Propargylic Ureas | Organobases (e.g., BEMP) | Allenamide / Deprotonated Urea | acs.orgresearchgate.net |

| Palladium-Catalyzed Carboamination | N-Allylureas + Aryl Halides | Pd(0) or Pd(II) complexes, Ligands | Alkylpalladium Complex | mdpi.comnih.gov |

The specific intermediates formed are highly dependent on the chosen synthetic route. In the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas, the mechanism proceeds through several well-defined intermediates. The initial step is the formation of an oxonium cation, which facilitates an intramolecular cyclization. Subsequent acid-promoted elimination of an alcohol molecule generates a crucial cyclic iminium ion . nih.gov This electrophilic iminium cation is then trapped by a nucleophile to yield the final product. nih.gov The generation of such cyclic iminium ions is a cornerstone of this synthetic approach. mdpi.com

In contrast, the base-catalyzed intramolecular hydroamidation of propargylic ureas can proceed through different intermediates. For substrates that lead to imidazol-2-ones (the unsaturated analogue), computational studies have suggested a base-mediated isomerization of the alkyne to an allenamide intermediate as the most feasible reaction pathway. acs.orgresearchgate.net For the formation of the saturated imidazolidin-2-one ring from related precursors, the mechanism may involve a direct nucleophilic attack of the deprotonated urea nitrogen onto the alkyne. acs.org

In syntheses starting from 1,2-diamines and a carbonyl source like carbon dioxide, the reaction is proposed to involve the formation of a carbamate species on the catalyst surface or in solution, which then undergoes intramolecular cyclization. mdpi.com In related cyclizations, such as that of hydantoic acid amides, the formation of a tetrahedral intermediate via nucleophilic attack on a carbonyl group is a critical step and can be rate-determining. nih.gov

The principles of kinetic versus thermodynamic control can dictate the final product distribution in reactions where multiple competing pathways exist. rsc.org A kinetically controlled reaction favors the product that is formed fastest (i.e., via the pathway with the lowest activation energy), whereas a thermodynamically controlled reaction, which typically occurs at higher temperatures or under conditions allowing for equilibrium, favors the most stable product. rsc.orguzh.ch

These considerations are relevant in the synthesis of substituted imidazolidin-2-ones, where issues of regioselectivity can arise. For instance, in the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas, the initially formed iminium ion can potentially isomerize to a different, isomeric iminium ion. nih.gov These two distinct intermediates can then react with a nucleophile to produce 4-substituted or 5-substituted imidazolidin-2-ones, respectively. nih.gov

Research has shown that the reaction conditions, such as the amount of acid catalyst, can influence the regioselectivity of the outcome. nih.gov In one study, decreasing the quantity of trifluoroacetic acid (TFA) improved the selectivity, leading exclusively to the 4-substituted regioisomer. nih.gov This suggests that one isomer may be the kinetic product, formed rapidly under strong catalysis, while the other may be the thermodynamic product, favored under conditions that allow for equilibration between the intermediates or products. The final product ratio is thus a consequence of the relative energy barriers of the competing reaction pathways and the thermodynamic stability of the resulting products.

Intrinsic Reactivity of the Imidazolidin-2-one Ring System

The two nitrogen atoms within the imidazolidin-2-one ring exhibit distinct nucleophilic characters. The nitrogen at the 3-position (N3), which bears a hydrogen atom in the title compound's parent structure before benzylation, is analogous to a secondary amine and is the primary nucleophilic center. Its lone pair of electrons is available for reactions with electrophiles.

Conversely, the nitrogen at the 1-position (N1), bonded to the 3-chlorobenzyl group, is an amide nitrogen. Its lone pair is significantly less available as it is delocalized through resonance with the adjacent carbonyl group. This delocalization reduces its electron density and, consequently, its basicity and nucleophilicity.

Kinetic studies on the nucleophilicity of various organocatalysts have provided quantitative insights into this behavior. Imidazolidinones are found to be significantly less basic than related saturated heterocycles like pyrrolidines. nih.gov Furthermore, a poor correlation exists between the Brønsted basicity (a thermodynamic property) and the nucleophilicity (a kinetic property) of these compounds, indicating that steric and electronic factors beyond simple proton affinity govern their reactivity toward electrophiles. nih.gov

Table 2: Comparison of Basicity and Nucleophilicity Parameters for a Representative Imidazolidinone

| Compound/Catalyst | pKₐH (in Acetonitrile) | Nucleophilicity Parameter (N) |

|---|---|---|

| (S)-2,2,5,5-Tetramethylimidazolidin-4-one | 11.23 | 12.39 |

Data sourced from studies on common organocatalysts, illustrating the general properties of the imidazolidinone class. nih.gov

The carbonyl carbon of the urea moiety is an electrophilic center. This electrophilicity arises from the polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen, which can be represented by a resonance structure placing a partial positive charge on the carbon.

The electrophilic character of this carbon is somewhat tempered compared to a ketone, as the lone pairs from the adjacent nitrogen atoms donate electron density to the carbonyl carbon via resonance. However, it remains susceptible to attack by strong nucleophiles. The reactivity of the carbonyl can be significantly enhanced by acid catalysis. Protonation of the carbonyl oxygen withdraws electron density from the carbon, making it substantially more electrophilic and activating it toward nucleophilic attack.

Theoretical studies indicate that the electrophilicity of carbonyl compounds is predominantly governed by electrostatic interactions between the carbonyl and the incoming nucleophile, rather than solely by frontier molecular orbital interactions. Furthermore, intramolecular n→π* interactions, where a lone pair from a donor atom delocalizes into the antibonding (π*) orbital of the carbonyl group, can reduce the electrophilicity of the carbonyl carbon. nih.govwikipedia.org

Transformations and Derivatizations of the 1-(3-Chlorobenzyl)imidazolidin-2-one Core

The structure of this compound offers several avenues for further chemical modification. Derivatization can occur at the N-H position, the carbonyl group, or the aromatic ring.

The most common site for derivatization is the secondary amine-like nitrogen (N3). This N-H bond can readily undergo a variety of transformations typical for ureas. nih.gov

N-Alkylation: The hydrogen can be substituted with various alkyl, allyl, or benzyl (B1604629) groups using corresponding halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N,N'-di-substituted urea derivatives, effectively capping the N-H position with a second carbonyl-containing group.

N-H Insertion: Rhodium-catalyzed N-H insertion reactions with diazocarbonyl compounds provide a sophisticated method for introducing complex functional groups at this position, leading to highly substituted products. wikipedia.org

The aromatic ring of the 3-chlorobenzyl group is another site for modification. As a substituted benzene (B151609) ring, it can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho, para-directing group, meaning that incoming electrophiles would preferentially add to the positions ortho or para to the chlorine, though the reaction may require forcing conditions.

Transformations involving the core ring structure are also possible. Imidazolidin-2-ones are known synthetic precursors to vicinal diamines, which implies that the cyclic urea can be opened under specific hydrolytic or reductive conditions. nih.gov

Table 3: Potential Derivatization Reactions for the Imidazolidin-2-one Core

| Reaction Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| N-H Group | N-Alkylation | R-X, Base | 1-(3-Chlorobenzyl)-3-alkyl-imidazolidin-2-one |

| N-H Group | N-Acylation | RCOCl, Base | 3-Acyl-1-(3-chlorobenzyl)-imidazolidin-2-one |

| N-H Group | N-H Insertion | Rh₂(OAc)₄, N₂=CHCO₂R | 3-Alkoxycarbonylmethyl derivative |

| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrated chlorobenzyl derivative |

| Carbonyl Group | Reduction | Strong reducing agents (e.g., LiAlH₄) | 1-(3-Chlorobenzyl)imidazolidine |

Modifications at N-1 and N-3 Positions

The imidazolidin-2-one ring provides two nitrogen atoms, N-1 and N-3, which are key sites for chemical modification. In this compound, the N-1 position is already substituted. However, the secondary amine at the N-3 position is a prime target for various chemical transformations, including alkylation, acylation, and arylation.

The N-H proton at the N-3 position is weakly acidic and can be removed by a suitable base, generating a nucleophilic anion that readily reacts with electrophiles. This allows for the introduction of a wide array of substituents, enabling the synthesis of diverse N,N'-disubstituted imidazolidin-2-one derivatives. nih.gov

N-Alkylation and N-Acylation: The N-3 position can be functionalized through reactions with various electrophiles. For instance, alkylation can be achieved using alkyl halides in the presence of a base. Similarly, acylation can be performed with acyl chlorides or anhydrides to introduce carbonyl-containing moieties. These reactions are fundamental for expanding the chemical diversity of the parent compound.

N-Arylation: Modern cross-coupling methodologies, particularly palladium-catalyzed reactions, have enabled the N-arylation of imidazoles and related heterocycles. nih.gov While imidazoles can sometimes inhibit the catalyst, specialized conditions using pre-activated palladium complexes can effectively couple aryl halides or triflates to the nitrogen atom. nih.gov This approach could be applied to the N-3 position of this compound to synthesize N-aryl derivatives.

| Reaction Type | Reagent Class | Potential Product | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 1-(3-Chlorobenzyl)-3-alkylimidazolidin-2-one | Base (e.g., NaH, K₂CO₃), Aprotic Solvent |

| Acylation | Acyl Chloride (RCOCl) | 1-Acyl-3-(3-chlorobenzyl)imidazolidin-2-one | Base (e.g., Triethylamine, Pyridine) |

| Arylation | Aryl Halide (Ar-X) | 1-(3-Chlorobenzyl)-3-arylimidazolidin-2-one | Palladium Catalyst, Ligand, Base |

Functional Group Interconversions on the Chlorobenzyl Moiety

The 3-chlorobenzyl group attached to the N-1 position offers several avenues for chemical modification, allowing for the alteration of the compound's electronic and steric properties.

Reactions at the Benzylic Position: The benzylic methylene (B1212753) (CH₂) group is activated towards oxidation due to its proximity to the aromatic ring. Oxidation can convert the methylene group into a carbonyl group, yielding the corresponding benzoyl derivative. mdpi.comrsc.org This transformation is a fundamental method for C-H functionalization and can be achieved using various oxidizing agents, including organocatalysts like N-hydroxyimides in the presence of a metal salt promoter and oxygen. rsc.org

Reactions of the Chloro Substituent: The chlorine atom on the aromatic ring can be replaced through several types of reactions:

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl chlorides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups at the ortho and para positions. libretexts.org The imidazolidin-2-one substituent is not a strong activating group for this type of reaction, so harsh conditions would likely be required.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach involves transition-metal catalysis. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Sonogashira (coupling with terminal alkynes) allow for the replacement of the chlorine atom with a wide variety of carbon, nitrogen, and other substituents. For instance, a palladium-catalyzed reaction with sodium cyanate (B1221674) can be used to form an isocyanate, which can be trapped in situ with an amine to form unsymmetrical ureas. mit.edu

Electrophilic Aromatic Substitution (EAS): The aromatic ring itself can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orglumenlearning.com The existing substituents—the chloro group and the N-imidazolidinonylmethyl group—will direct incoming electrophiles. The chloro group is an ortho-, para-director but is deactivating. The directing influence of the N-imidazolidinonylmethyl group would determine the final regiochemical outcome of the substitution. masterorganicchemistry.com

| Reaction Site | Reaction Type | Reagent/Catalyst System | Potential Product |

|---|---|---|---|

| Benzylic CH₂ | Oxidation | N-hydroxyimide/Fe(NO₃)₃, O₂ | 1-(3-Chlorobenzoyl)imidazolidin-2-one |

| Aromatic C-Cl | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 1-(Aryl-substituted-benzyl)imidazolidin-2-one |

| Aromatic C-Cl | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 1-(3-(Dialkylamino)benzyl)imidazolidin-2-one |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 1-(3-Chloro-nitro-benzyl)imidazolidin-2-one |

Ring Scission and Rearrangement Pathways

The stability of the imidazolidin-2-one ring is considerable, but under certain conditions, it can undergo cleavage or rearrangement.

Ring Scission (Hydrolysis): The cyclic urea linkage is susceptible to hydrolysis under either acidic or basic conditions, which would lead to the scission of the ring. nih.gov This reaction breaks the amide-like bonds, ultimately yielding a derivative of N-(3-chlorobenzyl)ethylenediamine.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent bond cleavage and proton transfers lead to the opening of the ring. rsc.orgresearchgate.net

Base-catalyzed hydrolysis: A hydroxide (B78521) ion can directly attack the carbonyl carbon. The resulting tetrahedral intermediate can then collapse, leading to the cleavage of a C-N bond and ring opening. chempedia.info The non-enzymatic hydrolysis of ureas is generally a slow process. nih.gov

Rearrangement Pathways: While stable, imidazolidin-2-one systems can be synthesized through rearrangement reactions, such as the Hofmann rearrangement of protected asparagine derivatives, which suggests that rearrangements involving the ring are plausible under specific synthetic conditions. nih.govresearchgate.net Photochemical reactions can also induce rearrangements or cleavage of N-benzyl compounds, potentially involving the benzylic C-N bond or transformations within the aromatic ring. dtic.milacs.orgresearchgate.net For example, acid-catalyzed reactions of related urea derivatives can proceed through an iminium cation intermediate, which could potentially lead to rearrangements or alternative reaction pathways. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(3-Chlorobenzyl)imidazolidin-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques can reveal through-bond and through-space correlations, aiding in conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons and their local environments. For this compound, the spectrum can be divided into three main regions: the aromatic region, the benzylic methylene (B1212753) protons, and the imidazolidinone ring protons.

Aromatic Region (approx. 7.2-7.4 ppm): The four protons on the 3-chlorobenzyl group will appear as a complex multiplet. The substitution pattern breaks the symmetry of the benzene (B151609) ring, leading to distinct signals for each proton.

Benzylic Protons (approx. 4.4 ppm): The two protons of the methylene bridge (-CH₂-) between the aromatic ring and the nitrogen atom are chemically equivalent and are expected to appear as a singlet.

Imidazolidinone Ring Protons (approx. 3.2-3.6 ppm): The two methylene groups of the imidazolidinone ring (-NCH₂CH₂N-) are expected to appear as two distinct triplets, as each CH₂ group is coupled to the adjacent one.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, ten distinct signals are expected.

Carbonyl Carbon (approx. 160-165 ppm): The carbonyl carbon (C=O) of the cyclic urea (B33335) is typically found in this downfield region. For similar imidazolidin-2-one structures, this signal appears around 163 ppm.

Aromatic Carbons (approx. 125-140 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C-Cl) will be shifted, as will the carbon attached to the benzyl (B1604629) group. General databases suggest chemical shifts for substituted benzenes in this range. organicchemistrydata.org

Benzylic Carbon (approx. 46-50 ppm): The benzylic methylene carbon (-CH₂-) signal is anticipated in this range. Studies on related N-benzyl imidazolidinones report this carbon at approximately 46-47 ppm.

Imidazolidinone Ring Carbons (approx. 40-50 ppm): The two methylene carbons of the imidazolidinone ring are expected to have distinct chemical shifts.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the molecule's preferred conformation in solution. clockss.org These experiments detect through-space interactions between protons. For instance, NOE correlations between the benzylic protons and the protons on the imidazolidinone ring could provide insights into the rotational preference around the N-CH₂ bond. In related substituted imidazolidines, the ring often adopts an envelope or twist conformation to minimize steric strain. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | ~ 7.2 - 7.4 | Multiplet (m) | ~ 125 - 135 |

| Aromatic C-Cl | - | - | ~ 134 |

| Aromatic C-CH₂ | - | - | ~ 138 |

| Benzylic -CH₂- | ~ 4.4 | Singlet (s) | ~ 47 |

| Imidazolidinone -NCH₂- | ~ 3.5 - 3.6 | Triplet (t) | ~ 45 - 50 |

| Imidazolidinone -CH₂N(H)- | ~ 3.2 - 3.4 | Triplet (t) | ~ 40 - 45 |

| Imidazolidinone C=O | - | - | ~ 163 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm error), HRMS provides an unambiguous molecular formula.

The molecular formula of the compound is C₁₀H₁₁ClN₂O. The theoretical monoisotopic mass is 210.05598 Da. uni.lu HRMS analysis should yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value very closely. PubChem predicts several common adducts that could be observed. uni.lu

Fragmentation Studies: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural information by breaking the molecule into characteristic fragments. The fragmentation pattern is a molecular fingerprint. For this compound, the most likely fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the bond between the benzylic carbon and the imidazolidinone nitrogen. This would generate a stable 3-chlorobenzyl cation (m/z 125/127 due to chlorine isotopes). This is often the base peak in the spectrum of benzyl compounds. libretexts.org

Ring Fragmentation: The imidazolidin-2-one ring can also fragment in various ways. Common losses could include isocyanate (HNCO) or ethylene (B1197577) fragments. Studies of similar imidazolidine (B613845) derivatives confirm complex fragmentation patterns involving the heterocyclic ring. researchgate.net

Table 2: HRMS Data and Predicted Fragments for this compound

| Species | Theoretical m/z | Source |

|---|---|---|

| [M]⁺ (C₁₀H₁₁³⁵ClN₂O) | 210.05598 | Monoisotopic Mass uni.lu |

| [M+H]⁺ | 211.06326 | Predicted Adduct uni.lu |

| [M+Na]⁺ | 233.04520 | Predicted Adduct uni.lu |

| [C₇H₆Cl]⁺ (3-chlorobenzyl cation) | 125.01580 | Predicted Fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most characteristic peaks for this compound are expected to be:

N-H Stretch: A moderate to strong absorption around 3200-3300 cm⁻¹ corresponding to the N-H bond in the urea moiety.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Amide I band): A very strong and sharp absorption characteristic of the cyclic urea carbonyl group, expected around 1680-1700 cm⁻¹. The spectrum of the parent 2-imidazolidinone shows a strong band in this region. nist.gov

N-H Bend: A moderate absorption around 1550 cm⁻¹.

Aromatic C=C Stretch: Several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the aromatic C=C stretching modes and the C-Cl bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

X-ray Crystallography for Single-Crystal Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.gov

A crystal structure would confirm the conformation of the five-membered imidazolidinone ring, which is typically non-planar and adopts an envelope or twisted conformation to relieve ring strain. nih.gov It would also define the torsion angles describing the orientation of the 3-chlorobenzyl group relative to the heterocyclic ring.

Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing. For this compound, it is highly probable that intermolecular hydrogen bonds would form between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. Other potential interactions include C-H···π interactions between the imidazolidinone ring protons and the aromatic ring of an adjacent molecule. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of moderately polar organic compounds. A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) or buffer to ensure peak shape.

Detection: UV detection, likely monitored at a wavelength where the aromatic ring absorbs, such as 254 nm.

This method would effectively separate the target compound from more polar or less polar impurities. Validation of such a method would establish its linearity, accuracy, and precision for quantitative purity determination. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity assessment, especially for thermally stable and volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer detector provides identification of the eluting peaks based on their mass spectra, allowing for the simultaneous separation and identification of impurities. Commercial suppliers of related compounds list GC-MS as a viable analytical method.

Computational and Theoretical Investigations of 1 3 Chlorobenzyl Imidazolidin 2 One

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure, Stability, and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 1-(3-chlorobenzyl)imidazolidin-2-one, DFT studies can elucidate its optimized molecular geometry, electronic properties, and stability. nih.govmdpi.com

Calculations typically begin with geometry optimization, which finds the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. mdpi.com Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. mdpi.com These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds. DFT can also be used to simulate vibrational spectra (e.g., IR) and NMR chemical shifts, which can be compared with experimental data to validate the calculated structure. researchgate.net In mechanistic studies, DFT is employed to map reaction pathways, calculate activation energies, and identify transition states, providing a detailed picture of how the molecule might be synthesized or how it might react. nih.gov

Table 1: Representative Quantum Chemical Properties Calculated for this compound

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Indicates electron-donating capability. |

| ELUMO | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and stability. mdpi.com |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior in Solution

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. researchgate.net

For this compound, MD simulations can reveal its conformational landscape. The molecule is not rigid; the benzyl (B1604629) group can rotate, and the imidazolidin-2-one ring can pucker. MD simulations track these movements over nanoseconds or microseconds, identifying the most stable and frequently adopted conformations in solution. rsc.org This is crucial for understanding how the molecule presents itself to a biological target.

MD is also invaluable for studying the stability of a ligand-protein complex. After a potential binding mode is predicted by molecular docking, an MD simulation can be run on the entire complex. nih.gov The simulation shows whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to binding stability. It also provides insights into how the protein's conformation might adapt upon ligand binding, an effect known as induced fit. nih.gov

Table 2: Key Analyses from a Molecular Dynamics Simulation

| Analysis Type | Information Gained | Application to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's conformation or a protein-ligand complex over time. | Assess conformational stability in solution or binding stability in a receptor. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the molecule or protein. | Determine the flexibility of the chlorobenzyl tail and the imidazolidinone ring. |

| Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from the solute. | Understand the solvation shell and interactions with water molecules. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Identify stable interactions with a target protein or solvent. |

Molecular Docking Analyses for Predicted Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design. The process involves placing the ligand, this compound, into the binding site of a target protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. nih.gov

The results of a docking analysis include a predicted binding mode and a docking score. The binding mode shows the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between the ligand and the amino acid residues of the protein's active site. amazonaws.com For this compound, the carbonyl oxygen and the NH group of the imidazolidinone ring are potential hydrogen bond donors and acceptors, while the chlorobenzyl group can engage in hydrophobic and aromatic interactions.

The docking score is a numerical value that estimates the binding free energy (e.g., in kcal/mol), with lower (more negative) scores generally indicating stronger predicted binding affinity. researchgate.net By docking this compound against various potential protein targets, researchers can generate hypotheses about its mechanism of action. It also allows for virtual screening, where large libraries of compounds are docked to a target to identify potential hits for further investigation. nih.gov

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Result | Interpretation |

|---|---|---|

| Docking Score (Binding Affinity) | -8.5 kcal/mol | Indicates a strong predicted binding affinity to the target. nih.gov |

| Hydrogen Bonds | Carbonyl oxygen with backbone NH of Val80; Imidazolidinone NH with side chain of Asp145. | Specific, directional interactions that anchor the ligand in the binding site. |

| Hydrophobic Interactions | Chlorophenyl ring with Leu25, Ile78, and Phe146. | Non-specific interactions contributing to binding and correct positioning. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To perform a QSAR study for analogs of this compound, one would first need a dataset of similar compounds with measured biological activity (e.g., IC50 values) against a specific target. nih.gov For each compound, various molecular descriptors (numerical representations of chemical information) are calculated, such as physicochemical properties (e.g., LogP, molecular weight) and topological or 3D descriptors. A mathematical model is then built to relate these descriptors to the observed activity. appconnect.in

A successful QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The model can reveal which properties are most important for activity; for example, it might show that higher hydrophobicity on the benzyl ring increases potency.

Pharmacophore modeling is a related, ligand-based approach. A pharmacophore is an abstract representation of the key steric and electronic features necessary for a ligand to interact with a specific receptor. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to search databases for new chemical scaffolds that match the required features, or to guide the modification of existing compounds to better fit the pharmacophore. appconnect.in

Table 4: Key Components of QSAR and Pharmacophore Models

| Modeling Technique | Key Input | Key Output | Application for this compound Analogs |

|---|---|---|---|

| QSAR | A series of compounds with known activities and calculated molecular descriptors. nih.gov | A mathematical equation correlating descriptors with activity (e.g., pIC50 = c1LogP + c2Dipole + ...). | Predict the activity of new analogs and identify key structural features for optimization. |

| Pharmacophore Modeling | A set of active molecules aligned in 3D space. | A 3D arrangement of essential chemical features (e.g., 1 H-bond acceptor, 2 hydrophobic sites, 1 aromatic ring). | Identify novel scaffolds with the desired activity by virtual screening. |

In Silico Prediction of Chemical Properties and Reactivity Profiles

Beyond specific interactions with biological targets, computational methods can predict a wide range of physicochemical and pharmacokinetic properties for a molecule. These predictions are often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). slideshare.net Such in silico predictions are vital in the early stages of drug discovery to filter out compounds with poor drug-like properties before committing resources to their synthesis and testing. nih.gov

For this compound, various web-based tools and software can predict properties like aqueous solubility (LogS), lipophilicity (LogP), and compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five. researchgate.net These rules suggest that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Predictions can also be made for metabolic stability (e.g., likelihood of being a substrate for Cytochrome P450 enzymes) and potential toxicity liabilities. nih.govresearchgate.net These computational assessments provide a comprehensive profile of the molecule's potential behavior in a biological system. uni.lu

Table 5: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Formula | C10H11ClN2O | - |

| Molecular Weight | 210.66 g/mol | Complies with Lipinski's rule (<500). uni.lu |

| XlogP3 | 1.4 | Indicates moderate lipophilicity, complies with Lipinski's rule (<5). uni.lu |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). uni.lu |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's rule (≤10). uni.lu |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Gastrointestinal (GI) Absorption | High (Predicted) | Likely to be well-absorbed from the gut. amazonaws.com |

| BBB Permeant | Yes (Predicted) | May be able to cross the blood-brain barrier. amazonaws.com |

Mechanistic Exploration of Biological Interactions and Structure Activity Relationships

Design Principles for Modulating Biological Activity Based on Imidazolidin-2-one Scaffold

The design of biologically active molecules based on the imidazolidin-2-one scaffold hinges on several key principles aimed at optimizing interactions with specific targets. The scaffold itself provides a rigid and defined orientation for appended functional groups, which is crucial for achieving high-affinity binding. Modifications at the N1 and N3 positions, as well as at the C4 and C5 carbons of the imidazolidin-2-one ring, are common strategies to modulate activity and selectivity.

For the 1-(3-Chlorobenzyl)imidazolidin-2-one, the 3-chlorobenzyl group is a critical determinant of its biological profile. The benzyl (B1604629) group itself offers a combination of hydrophobicity and aromaticity, allowing for potential π-π stacking or hydrophobic interactions within a receptor's binding pocket. The presence of a chlorine atom at the meta-position of the benzyl ring introduces both steric and electronic effects. The chloro-substituent is electron-withdrawing, which can alter the electronic properties of the aromatic ring and influence its interactions. Its position also dictates the spatial arrangement and potential for specific contacts with amino acid residues in a target protein.

General design principles for imidazolidin-2-one derivatives often involve:

Introduction of diverse substituents: A wide array of alkyl, aryl, and heterocyclic moieties are introduced at the nitrogen atoms to explore different binding pockets and enhance target specificity.

Stereochemical control: The stereochemistry at the C4 and C5 positions can be crucial for activity, as different enantiomers may exhibit distinct biological profiles.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be used to fine-tune activity, selectivity, and pharmacokinetic properties.

In Vitro Mechanistic Studies on Molecular Targets and Pathways

While specific in vitro studies on this compound are not extensively documented in publicly available literature, the broader class of imidazolidin-2-one derivatives has been investigated against a range of molecular targets. These studies provide a framework for understanding the potential mechanisms of action for the subject compound.

Imidazolidin-2-one derivatives have been explored as inhibitors of various enzymes. For instance, certain derivatives have shown potential as COX-2 inhibitors . researchgate.netnih.govresearchgate.netnih.gov The nitrogen and carbonyl groups of the imidazolidinone core can form key interactions with the active site of the COX-2 enzyme. researchgate.net The nature and substitution pattern of the N-aryl group are critical for potency and selectivity. It is plausible that the 3-chlorobenzyl group of this compound could fit into the hydrophobic channel of the COX-2 active site.

With regard to BACE-1 (β-site amyloid precursor protein cleaving enzyme 1) , another target for which imidazolidin-2-one analogs have been considered, the core scaffold can serve as a non-peptidic backbone to position functionalities that interact with the catalytic aspartate residues of the enzyme. nih.govresearchgate.netnih.govsci-hub.se The development of potent and selective BACE-1 inhibitors is a key strategy in Alzheimer's disease research. nih.gov

The potential for Monoamine Oxidase (MAO) inhibition has also been investigated for related heterocyclic structures. researchgate.netnih.govnih.gov The inhibitory activity would depend on the ability of the compound to interact with the active site of MAO-A or MAO-B, and the 3-chlorobenzyl moiety could play a role in determining selectivity.

The imidazolidin-2-one scaffold is present in compounds designed to interact with various G-protein coupled receptors. A notable example is the development of diaryl imidazolidin-2-one derivatives as selective muscarinic M3 receptor antagonists . nih.govnih.govlookchem.com In these compounds, the imidazolidin-2-one core acts as a central scaffold, and the substituents on the nitrogen atoms are crucial for achieving high affinity and selectivity over other muscarinic receptor subtypes like M2. nih.gov For this compound, the benzyl group could potentially occupy a hydrophobic pocket in the M3 receptor.

Regarding the CB1 cannabinoid receptor , imidazolidinedione derivatives have been shown to act as selective ligands. nih.govresearchgate.netnih.govresearchgate.net While the core structure is slightly different (dione vs. one), these findings suggest that the broader imidazolidine (B613845) framework can be adapted to target cannabinoid receptors. The lipophilic nature of the 3-chlorobenzyl group could favor binding to the hydrophobic regions of the CB1 receptor.

Furthermore, imidazoline (B1206853) derivatives, which are structurally related to imidazolidin-2-ones, have been studied for their interaction with serotonin and adrenergic receptors . nih.govnih.govresearchgate.netaalto.fimdpi.com These studies often highlight the importance of the substitution pattern on the aromatic ring for receptor affinity and functional activity.

Imidazolidinones and related structures have demonstrated potential in interfering with fundamental biological processes such as viral replication and cellular proliferation.

A number of imidazolidinone derivatives have been reported to possess antiviral activities against a range of viruses, including HIV, dengue virus, and enterovirus. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The mechanisms of action vary, from inhibiting viral proteases to interfering with viral entry or replication processes. nih.gov The specific antiviral profile of this compound would depend on its ability to interact with specific viral or host cell proteins.

In the context of cellular proliferation , various imidazolidinone derivatives have been investigated for their anticancer properties. mdpi.comnih.govnih.govmdpi.comresearchgate.net These compounds can induce apoptosis and arrest the cell cycle in cancer cell lines. nih.govnih.gov The molecular mechanisms can involve the modulation of various signaling pathways critical for cancer cell survival and growth. For instance, some imidazolidin-4-one (B167674) derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway. nih.gov

Table 1: Overview of Investigated Biological Activities of Imidazolidin-2-one Derivatives

| Biological Target/Process | Observed Effect of Imidazolidin-2-one Derivatives | Potential Role of the 3-Chlorobenzyl Group | References |

|---|---|---|---|

| COX-2 Enzyme | Inhibition | Hydrophobic interaction within the active site channel. | researchgate.netnih.govresearchgate.netnih.gov |

| BACE-1 Enzyme | Inhibition (for related scaffolds) | Positioning of the scaffold for interaction with catalytic residues. | nih.govresearchgate.netnih.govsci-hub.se |

| Muscarinic M3 Receptor | Antagonism | Occupation of a hydrophobic pocket in the receptor. | nih.govnih.govlookchem.com |

| CB1 Cannabinoid Receptor | Ligand Binding (for related dione (B5365651) scaffold) | Lipophilic interactions with the receptor binding site. | nih.govresearchgate.netnih.govresearchgate.net |

| Viral Replication | Inhibition | Interaction with viral proteins or host cell factors. | nih.govnih.govresearchgate.netresearchgate.netmdpi.com |

| Cellular Proliferation | Inhibition, Apoptosis Induction | Modulation of signaling pathways involved in cell growth and survival. | mdpi.comnih.govnih.govmdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Identifying Key Structural Determinants of Activity

Structure-activity relationship (SAR) studies on imidazolidin-2-one derivatives have provided valuable insights into the key structural features that govern their biological activity. While specific SAR data for this compound is scarce, general trends observed for this class of compounds can be informative.

For muscarinic M3 antagonists, SAR studies on diaryl imidazolidin-2-ones have shown that:

The nature and position of substituents on the aryl rings are critical for both potency and selectivity. nih.gov

A tertiary amine or a quaternary ammonium (B1175870) salt functionality is often required for high-affinity binding. nih.govnih.gov

In the case of COX-2 inhibitors, SAR studies on related heterocyclic systems indicate that:

The presence of a sulfonamide or a similar group on one of the aryl rings often enhances COX-2 selectivity. nih.gov

The size and electronic properties of the substituents on the aromatic rings influence the binding affinity. researchgate.net

For antiviral imidazolidinones, SAR studies have revealed that:

Small modifications to the substituents can lead to significant changes in antiviral potency and spectrum of activity. nih.gov

The stereochemistry of the molecule can be a critical determinant of its antiviral efficacy.

These general SAR principles suggest that the 3-chlorobenzyl group in this compound is a key modulator of its biological activity. The position of the chlorine atom (meta) is likely to influence the binding mode and affinity compared to ortho- or para-substituted analogs due to different steric and electronic profiles.

Investigation of Imidazolidin-2-one as Peptidomimetics and Inducers of Defined Secondary Structures

The rigid, cyclic structure of the imidazolidin-2-one core makes it an excellent scaffold for peptidomimetics, which are compounds designed to mimic the structure and function of peptides. acs.orgnih.govnih.gov The incorporation of an imidazolidin-2-one moiety into a peptide backbone can impose conformational constraints, leading to the formation of well-defined secondary structures such as β-turns. acs.orgnih.govacs.orgnih.govmdpi.commdpi.com

Specifically, imidazolidin-2-one-4-carboxylate (Imi) scaffolds have been shown to act as proline analogues and can induce specific turn conformations. acs.orgnih.gov For instance, (S)-Imi containing peptides tend to adopt a γ'-turn conformation, while (R)-Imi can induce both a γ-turn and a rare ε-turn. acs.orgnih.gov These turn-inducing properties are valuable in the design of peptides with enhanced stability, receptor affinity, and bioavailability.

The N-aminoimidazolidin-2-one (Aid) scaffold is another example of a peptidomimetic that rigidifies the peptide backbone. nih.gov The this compound, while not directly a peptide mimic in itself, could be incorporated into more complex structures to serve as a constrained building block in the design of novel peptidomimetics. The 3-chlorobenzyl group could function as a mimic of the side chain of an aromatic amino acid, such as a modified phenylalanine.

Advanced Research Applications and Future Directions

Utility as a Versatile Building Block in Complex Molecule Synthesis

The imidazolidin-2-one scaffold is a well-established structural motif in a variety of biologically active compounds and natural products. mdpi.com Consequently, 1-(3-chlorobenzyl)imidazolidin-2-one serves as a valuable and versatile building block in the synthesis of more complex molecular architectures. mdpi.commdpi.com Its utility stems from the ability to introduce the core imidazolidin-2-one structure, which can be further functionalized at the nitrogen atoms or the methylene (B1212753) bridge. The presence of the 3-chlorobenzyl group provides an additional site for chemical modification, for instance, through cross-coupling reactions, allowing for the construction of diverse molecular libraries.

The synthesis of imidazolidin-2-one derivatives can be achieved through various catalytic strategies, including the carbonylation of diamines, diamination of olefins, and intramolecular hydroamination of ureas. mdpi.comresearchgate.net These methods provide access to a wide range of substituted imidazolidin-2-ones, including the title compound, which can then be employed as key intermediates in multi-step synthetic sequences. For example, derivatives of imidazolidin-2-one have been utilized in the synthesis of compounds with potential therapeutic applications. nih.govmdpi.com

Table 1: Synthetic Methodologies for Imidazolidin-2-one Scaffolds

| Synthetic Approach | Description | Key Features |

| Carbonylation of Diamines | Direct reaction of a 1,2-diamine with a carbonyl source. | A straightforward and common method. |

| Diamination of Olefins | Addition of two nitrogen atoms across a double bond. | Allows for the creation of stereocenters. |

| Intramolecular Hydroamination | Cyclization of an unsaturated urea (B33335) derivative. | An atom-economical approach. |

| Aziridine (B145994) Ring Expansion | Reaction of aziridines with isocyanates. | Provides access to specific substitution patterns. |

Potential in Catalytic Systems and Organocatalysis

Imidazolidin-2-one derivatives have gained significant attention as ligands and catalysts in various chemical transformations, particularly in the field of organocatalysis. sigmaaldrich.com The chiral environment provided by substituted imidazolidin-2-ones can be exploited to induce stereoselectivity in a range of reactions. The nitrogen atoms of the imidazolidin-2-one ring can act as Lewis bases or be part of a larger ligand framework for metal-catalyzed reactions.

Specifically, chiral imidazolidin-2-ones have been successfully employed as organocatalysts in Diels-Alder reactions, Michael additions, and epoxidations. These catalysts operate by forming chiral iminium ions with α,β-unsaturated aldehydes, which then undergo enantioselective transformations. While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential for development into a novel catalyst or ligand. The chlorobenzyl group could be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Theoretical Basis for Application in Chemical Sensor Development

The development of chemical sensors relies on the principle of molecular recognition, where a receptor molecule selectively binds to a specific analyte, resulting in a measurable signal. The structure of this compound possesses features that theoretically support its application in chemical sensor design. The imidazolidin-2-one core contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), which can participate in specific binding events with complementary analytes.

Furthermore, the aromatic ring of the chlorobenzyl group can engage in π-π stacking interactions with other aromatic systems. The chlorine substituent can also influence the electronic properties of the aromatic ring and potentially participate in halogen bonding. These non-covalent interactions are fundamental to the design of selective host-guest systems. By incorporating this molecule into a larger sensory platform, it is conceivable to develop sensors for a variety of analytes, including ions and small organic molecules. The binding event could be transduced into an optical or electrochemical signal, for example, by attaching a chromophore or a redox-active unit to the this compound scaffold.

Exploration in Supramolecular Chemistry and Advanced Material Science

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The ability of the imidazolidin-2-one moiety to form robust hydrogen bonding networks makes this compound a promising candidate for the construction of supramolecular assemblies. These assemblies can take the form of gels, liquid crystals, or other ordered structures with potential applications in materials science. ontosight.ai

The 3-chlorobenzyl group can play a crucial role in directing the self-assembly process through steric effects and potential halogen bonding interactions. By carefully designing the molecular structure, it may be possible to create novel materials with tailored properties. For instance, polymers incorporating the this compound unit could exhibit unique thermal or mechanical properties. Furthermore, the incorporation of this moiety into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with high porosity and specific recognition capabilities.

Emerging Research Avenues and Unexplored Chemical Space for this compound

While the core imidazolidin-2-one scaffold is well-studied, the specific derivative this compound presents several underexplored research opportunities. Future investigations could focus on a number of promising areas:

Derivatization and Functionalization: Systematic modification of the 3-chlorobenzyl group through various organic reactions could lead to a library of new compounds with diverse properties. For example, Suzuki or Sonogashira coupling reactions could be employed to introduce new aryl or alkynyl substituents.

Asymmetric Synthesis: The development of efficient and stereoselective methods for the synthesis of chiral derivatives of this compound would be highly valuable for applications in asymmetric catalysis and medicinal chemistry.

Biological Activity Screening: A comprehensive evaluation of the biological activity of this compound and its derivatives against a range of therapeutic targets could uncover new lead compounds for drug discovery.

Polymer Chemistry: The incorporation of this molecule as a monomer in polymerization reactions could lead to the development of novel polymers with unique properties and potential applications in areas such as drug delivery or advanced coatings.

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate the process of drug discovery and materials design. springernature.comnih.govmdpi.com These computational tools can be leveraged to explore the chemical space around this compound and to predict the properties of its derivatives.

Furthermore, machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity or other properties of new derivatives based on their molecular structure. This in silico screening approach can significantly reduce the time and cost associated with experimental testing by prioritizing the most promising candidates for synthesis and evaluation. nih.gov

Table 2: Applications of AI and Machine Learning in the Study of this compound

| Application | Description | Potential Impact |

| De Novo Design | Using generative models to create novel derivatives. | Discovery of new compounds with enhanced properties. |

| Property Prediction | Employing machine learning to predict biological activity, solubility, etc. | Prioritization of synthetic targets and reduced experimental costs. |

| Retrosynthetic Analysis | AI-powered tools to devise efficient synthetic routes. | Streamlining the synthesis of complex derivatives. |

| Mechanism Elucidation | Computational methods to study reaction mechanisms and catalyst behavior. | Rational design of more effective catalysts. |

Q & A

Q. What synthetic pathways are commonly employed for synthesizing 1-(3-chlorobenzyl)imidazolidin-2-one and its derivatives?

The synthesis of imidazolidin-2-one derivatives typically involves nucleophilic substitution or condensation reactions. For example, chlorobenzyl groups can be introduced via alkylation of imidazolidin-2-one precursors using 3-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . In a related study, 1-(6-chloropyridin-3-yl)methyl derivatives were synthesized by reacting imidazolidin-2-one with chlorinated alkyl halides, followed by purification via column chromatography . For structural analogs, cyclization reactions using urea or thiourea precursors have also been reported, with yields optimized by controlling reaction temperature and solvent polarity .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, imidazolidin-2-one derivatives with chlorobenzyl substituents were analyzed using single-crystal X-ray diffraction, revealing non-planar geometries due to steric interactions between the chlorobenzyl group and the imidazolidinone ring . Complementary techniques include:

- 1H/13C NMR : To confirm proton environments and carbon connectivity. For instance, aromatic protons in the chlorobenzyl group appear as distinct multiplets in the 7.0–7.5 ppm range .

- IR spectroscopy : The carbonyl (C=O) stretch of the imidazolidin-2-one ring is typically observed at ~1700 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular orbitals, electrostatic potential surfaces, and thermodynamic properties. For example, exact-exchange terms in DFT calculations improved agreement with experimental atomization energies (average deviation: 2.4 kcal/mol) in similar heterocyclic systems . Key applications include:

Q. How can researchers resolve contradictions in spectroscopic data for imidazolidin-2-one derivatives?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) often arise from dynamic effects or crystal packing. Strategies include:

- Dynamic NMR : To probe conformational exchange in solution, as seen in studies of 1-(azin-2-yl)imidazolidin-2-ones .

- Solid-state vs. solution studies : Compare X-ray crystallography (solid-state) with NMR (solution) to identify environmental effects .

Q. What pharmacological screening approaches are applicable for evaluating this compound as a therapeutic agent?

- Enzyme inhibition assays : For SARS-CoV-2 Mpro inhibition, fluorescence resonance energy transfer (FRET) assays with fluorogenic substrates were used for related imidazolidin-2-one derivatives .

- In vivo models : Schistosomicidal activity of analogs was tested in murine models, with parasite burden reduction quantified via histopathology .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., H2228) to assess selectivity .

Methodological Guidance

Q. How can researchers optimize crystallization conditions for X-ray analysis of imidazolidin-2-one derivatives?

- Solvent selection : Use mixed solvents (e.g., ethanol/DMF) to enhance solubility and slow crystal growth .

- Temperature gradients : Gradual cooling from 60°C to room temperature improves crystal quality .

- Additives : Small amounts of co-solvents (e.g., acetonitrile) can promote lattice formation .

Q. What strategies mitigate challenges in synthesizing imidazolidin-2-one analogs with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered derivatives .

- Protecting groups : Temporarily shield reactive sites (e.g., using Boc groups) during alkylation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across structurally similar imidazolidin-2-one derivatives?

- SAR studies : Correlate substituent position (e.g., meta- vs. para-chlorobenzyl) with activity trends. For example, meta-substitution enhanced SARS-CoV-2 Mpro inhibition in Compound 4 .

- Docking simulations : Identify key binding interactions (e.g., hydrogen bonds with catalytic dyad residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.